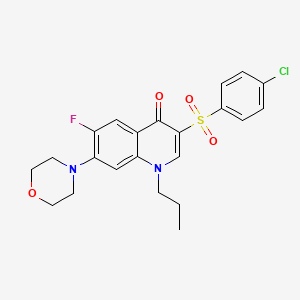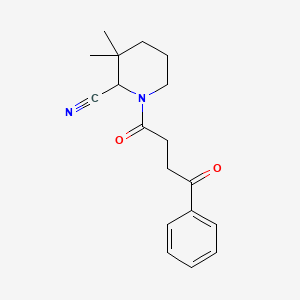![molecular formula C10H18ClNO2 B2570880 Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride CAS No. 2193065-13-1](/img/structure/B2570880.png)
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been described in the literature . The synthesis strategy involves an annulation process, with three successful routes developed . One approach involves the annulation of the cyclopentane ring, while the other two involve the annulation of a four-membered ring . These approaches use readily available starting materials, conventional chemical transformations, and minimal chromatographic purifications .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H17NO2.ClH/c1-13-9(12)5-8-6-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.71 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Antibacterial Agents
Heterospirocyclic Compounds in Peptide Synthesis
Research has explored the synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, for use in peptide synthesis. These compounds act as dipeptide synthons and have shown potential in constructing complex peptide structures, including nonapeptides analogous to antibiotic peptides (Suter et al., 2000).
Antibacterial Activity of Spiro-compounds
Novel spiro-compounds have been designed and synthesized, demonstrating potent antibacterial activity against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These compounds, including azaspiroheptan derivatives, highlight the potential of spirocyclic structures in developing new antibiotics (Odagiri et al., 2013).
Drug Development and Synthetic Methodologies
Spirocyclic Compounds in Drug Development
The development of spirocyclic compounds for drug discovery has seen significant interest. For example, research into the synthesis of 2-azaspiro[4.6]undec-7-ene rings showcases the utility of these structures in creating novel therapeutic agents, highlighting the versatility and potential of spirocyclic frameworks in medicinal chemistry (Yeh et al., 2012).
Radiotracer Development for NOP Receptor
Spirocyclic compounds have also been investigated for their use in neuropharmacology, specifically as radiotracers for the nociceptin opioid peptide (NOP) receptor. This research indicates the potential of spirocyclic structures in developing tools for studying receptor occupancy and pharmacodynamics in vivo (Zhang et al., 2014).
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
The exploration of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane derivatives, in synthetic chemistry has led to the development of novel benzimidazole compounds. These findings contribute to the expanding repertoire of spirocyclic compounds in organic synthesis and potential pharmaceutical applications (Gurry et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Eigenschaften
IUPAC Name |
methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)5-8-6-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYLVTFGUYFJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)


![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)